Methyl 4,6-dichloronicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

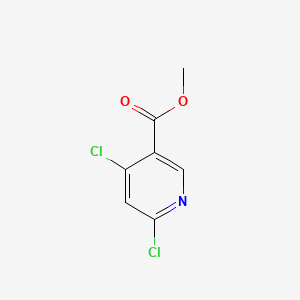

Structure

3D Structure

Properties

IUPAC Name |

methyl 4,6-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJMDUMJSZTJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377292 | |

| Record name | methyl 4,6-dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65973-52-6 | |

| Record name | methyl 4,6-dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL4,6-DICHLORONICOTINATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Pyridine Scaffold

An In-Depth Technical Guide to Methyl 4,6-dichloronicotinate CAS Number: 65973-52-6

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized pyridine derivative that has emerged as a pivotal building block in modern medicinal and agrochemical research.[1][2][3] Its structure, featuring two reactive chlorine atoms at the C4 and C6 positions and an ester group at C3, offers a versatile platform for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridine ring, enhanced by the chloro-substituents, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled and sequential introduction of various functional groups.[2] This guide, intended for chemical researchers and drug development professionals, provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and strategic applications of this important intermediate, grounded in established chemical principles and field-proven insights.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's properties is foundational to its effective use in synthesis. The key data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 65973-52-6 | [4][5][6] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [5] |

| Molecular Weight | 206.03 g/mol | [5] |

| Appearance | White to almost white powder or crystal | [6] |

| Melting Point | 41-47 °C | [6] |

| Boiling Point | 260 °C (at 760 mmHg) | [5] |

| Purity | Typically ≥95-98% (GC) | [5] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Source(s) |

| ¹H NMR | (400 MHz, DMSO-d₆) δ 8.84 (s, 1H), 7.98 (s, 1H), 3.90 (s, 3H) | [4] |

| Predicted ¹³C NMR | ~170-160 (C=O); ~155-145 (Ar C-Cl); ~140-120 (Ar C-H, Ar C-CO); ~53 (O-CH₃) | [7][8][9] |

| Predicted IR (cm⁻¹) | ~3100-3000 (Ar C-H); ~1730 (C=O ester); ~1600, 1450 (Ar C=C, C=N); ~850-750 (C-Cl) | [10] |

| Mass Spec (ESI) | [M+H]⁺ = 206.1 | [4] |

| Predicted MS Adducts | [M+Na]⁺ = 227.96; [M+NH₄]⁺ = 223.00 | [11] |

Synthesis and Mechanistic Insight

The most common and scalable synthesis of this compound involves the chlorination of its dihydroxy precursor, Methyl 4,6-dihydroxynicotinate. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.[4][12]

Causality in Reagent Selection:

-

Phosphorus Oxychloride (POCl₃): POCl₃ serves as a powerful dehydrating and chlorinating agent.[1] The mechanism involves the formation of a phosphate ester intermediate by reaction with the hydroxyl groups of the starting material. This intermediate is an excellent leaving group, facilitating nucleophilic attack by chloride ions (from POCl₃ itself) to yield the dichlorinated product.[1][13]

-

N,N-Diethylaniline (or other tertiary amines): The chlorination reaction generates hydrochloric acid (HCl) as a byproduct. A tertiary amine, such as N,N-diethylaniline or pyridine, is added as an acid scavenger.[12] By neutralizing the HCl, it prevents unwanted side reactions and drives the equilibrium towards the desired product.

Detailed Experimental Protocol: Synthesis from Methyl 4,6-dihydroxynicotinate[4]

-

Reaction Setup: To a solution of methyl 4,6-dihydroxynicotinate (e.g., 900 g, 5.3 mol) in phosphoryl chloride (4000 mL), add N,N-diethylaniline (1035 mL, 6.4 mol) under stirring.

-

Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced vacuum to remove excess POCl₃.

-

Quenching: With extreme caution and in a well-ventilated fume hood, slowly pour the concentrated residue into a large volume of crushed ice in batches.

-

Extraction: Extract the resulting aqueous mixture with ethyl acetate (2x).

-

Drying and Concentration: Combine the organic extracts, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purification: Purify the crude product by flash chromatography on silica gel (e.g., using a solvent gradient of 0% to 5% ethyl acetate in petroleum ether) to afford pure this compound.[4]

Reactivity and Strategic Application in Synthesis

The synthetic utility of this compound is dominated by the reactivity of its two chlorine substituents in Nucleophilic Aromatic Substitution (SNAr) reactions.

Mechanism and Regioselectivity of SNAr

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the strong inductive electron-withdrawal of the two chlorine atoms and the C3-ester group, making the ring highly susceptible to attack by nucleophiles.

A key consideration for synthetic chemists is regioselectivity: which chlorine atom is more reactive? In the case of this compound, nucleophilic attack is kinetically favored at the C4 position.[14][15] This preference is rationalized by examining the stability of the negatively charged Meisenheimer intermediate formed during the reaction.

-

Attack at C4: The negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative pyridine nitrogen atom, providing significant resonance stabilization.

-

Attack at C6: Attack at the C6 position results in a Meisenheimer intermediate where the negative charge cannot be delocalized onto the ring nitrogen.

This difference in intermediate stability leads to a lower activation energy for substitution at the C4 position, making it the more reactive site.

Application in Drug Discovery and Agrochemicals

This predictable regioselectivity makes this compound an ideal scaffold for building molecular libraries. By first reacting at the C4 position and subsequently substituting the less reactive C6 position (often under harsher conditions or using metal catalysis), chemists can generate a diverse array of di-substituted pyridines.

-

Pharmaceuticals: This scaffold is particularly prevalent in the development of kinase inhibitors .[16] Many kinase inhibitors require a specific heterocyclic core to bind to the hinge region of the enzyme's active site. The ability to introduce different substituents at the C4 and C6 positions allows for the fine-tuning of binding affinity, selectivity, and pharmacokinetic properties. Numerous patents for inhibitors of kinases like Pim-1 and other signaling proteins describe the synthesis of libraries based on dichloropyridine cores.[16][17]

-

Agrochemicals: In agrochemical synthesis, the dichloronicotinate core is used to produce novel herbicides and insecticides.[2][3] The sequential substitution allows for the introduction of a toxophore and a group that modulates the compound's properties, such as solubility, soil mobility, and metabolic stability in plants.[2]

Safety and Handling

This compound is an irritant and is harmful if swallowed. Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is often refrigerated (2-8 °C).

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined synthesis, predictable reactivity, and dual points of functionalization provide researchers with a reliable and versatile platform for the discovery of novel pharmaceuticals and agrochemicals. A deep understanding of its properties and chemical behavior, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation bioactive compounds.

References

-

Gimalova, F. A., et al. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Scientific Reports, 11(1), 1-9. Available at: [Link]

-

Tan, E. et al. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molbank, 2018(4), M1014. Available at: [Link]

- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution of Dichloronicotinates.

- BenchChem. (2025). Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis.

-

University of Calgary. (n.d.). 13C NMR Tables. Retrieved January 12, 2026, from [Link]

- J&K Scientific LLC. (n.d.). Ethyl 4,6-dichloronicotinate | 40296-46-6.

- ResearchGate. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1).

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved January 12, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 12, 2026, from [Link]

- Common Organic Chemistry. (n.d.). POCl3 Mechanism with Base For Activated Chlorine Formation.

- BenchChem. (2025). Ethyl 4,6-dichloronicotinate synthesis from ethyl 4,6-dihydroxynicotinate.

- ResearchGate. (n.d.). Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols.

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved January 12, 2026, from [Link]

- Maj Institute of Pharmacology Polish Academy of Sciences. (n.d.). Patent applications.

-

PubChemLite. (n.d.). Methyl4,6-dichloronicotinate (C7H5Cl2NO2). Retrieved January 12, 2026, from [Link]

- Common Organic Chemistry. (n.d.). POCl3 Mechanism for Activated Chlorine Formation.

- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?.

- Wuxi InterpiPharm Pharmaceutical Development Co., Ltd. (n.d.). This compound|65973-52-6.

-

Amerigo Scientific. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

- OUCI. (n.d.). Small molecule inhibitors of PIM1 kinase: July 2009 to February 2013 patent update.

- Google Patents. (n.d.). CN117447449A - PARP1 inhibitors and their applications.

-

National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.

-

LibreTexts Chemistry. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Retrieved January 12, 2026, from [Link]

- CompuChem. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- National Institutes of Health (NIH). (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- AKSci. (n.d.). 40296-46-6 Ethyl 4,6-dichloronicotinate.

- Google Patents. (n.d.). WO2024173323A1 - Amino-substituted pyrrolotriazine derivatives as inhibitors of sgk1.

Sources

- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | 65973-52-6 [chemicalbook.com]

- 5. CAS 65973-52-6 | this compound - Synblock [synblock.com]

- 6. This compound | 65973-52-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. compoundchem.com [compoundchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Methyl nicotinate(93-60-7) IR Spectrum [m.chemicalbook.com]

- 11. PubChemLite - Methyl4,6-dichloronicotinate (C7H5Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 12. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. POCl3 Mechanism for Activated Chlorine Formation [commonorganicchemistry.com]

- 14. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 16. Small molecule inhibitors of PIM1 kinase: July 2009 to February 2013 patent update [ouci.dntb.gov.ua]

- 17. medchem-ippas.eu [medchem-ippas.eu]

Methyl 4,6-dichloronicotinate molecular weight

An In-Depth Technical Guide to Methyl 4,6-dichloronicotinate: Synthesis, Reactivity, and Applications in Modern Chemistry

Abstract

This compound is a pivotal chemical intermediate, distinguished by its dichlorinated pyridine core that offers significant synthetic versatility. This guide provides an in-depth exploration of its fundamental properties, molecular weight, and detailed protocols for its synthesis and purification. We delve into the causality behind its reactivity, focusing on the strategic importance of the chloro-substituents at the 4 and 6 positions, which serve as reactive sites for nucleophilic substitution. Furthermore, this document elucidates its critical applications as a foundational building block in the development of high-value molecules within the pharmaceutical and agrochemical sectors, including the synthesis of potent kinase inhibitors and novel crop protection agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Core Physicochemical & Structural Properties

This compound is a solid, crystalline compound at room temperature, appearing as a white to off-white powder.[1] Its identity and core properties are summarized below, providing a foundational dataset for laboratory use. The molecular weight is consistently reported as approximately 206.03 g/mol .[2]

| Property | Value | Source(s) |

| Molecular Weight | 206.03 g/mol | [2] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][3][4] |

| CAS Number | 65973-52-6 | [1][5][3] |

| Melting Point | 43 - 47 °C | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Purity | Typically ≥ 95% (GC) | [1] |

| Storage | Refrigerated (2 - 8 °C), inert atmosphere | [1][5] |

The structural arrangement of this compound is key to its utility. The pyridine ring is functionalized with two chlorine atoms and a methyl ester group. The chlorine atoms at the C4 and C6 positions are excellent leaving groups, making them prime sites for nucleophilic substitution reactions—a feature heavily exploited in synthetic chemistry.[6][7]

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

The synthesis of this compound is robustly achieved via the chlorination of its dihydroxy precursor. The following protocol is a self-validating system, where successful reaction progress can be monitored by techniques like TLC and final product identity confirmed with spectroscopic methods.

Expertise-Driven Rationale

The choice of phosphoryl chloride (POCl₃) as the chlorinating agent is critical; it effectively replaces the hydroxyl groups with chlorine atoms. N,N-diethylaniline is added as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing side reactions.[3] The workup procedure involving ice is necessary to quench the highly reactive excess POCl₃ in a controlled manner. Purification by column chromatography ensures the removal of byproducts and unreacted starting materials, yielding a product of high purity suitable for subsequent sensitive applications.[3]

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a solution of methyl 4,6-dihydroxynicotinate (5.3 mol) in phosphoryl chloride (4000 mL), cautiously add N,N-diethylaniline (6.4 mol).[3]

-

Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours, monitoring the reaction progress by TLC.[3]

-

Cooling & Quenching: After cooling to room temperature, concentrate the mixture under vacuum to remove excess POCl₃.[3] Very slowly and in batches, pour the concentrated residue into a large volume of ice to quench the reaction.[3]

-

Extraction: Extract the resulting aqueous mixture twice with ethyl acetate.[3]

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.[3]

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a solvent gradient (e.g., 0% to 5% ethyl acetate in petroleum ether), to afford pure this compound.[3]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 65973-52-6 | this compound - Synblock [synblock.com]

- 3. This compound | 65973-52-6 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 65973-52-6|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of Methyl 4,6-dichloronicotinate in Modern Synthesis

A Senior Application Scientist's Guide to a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery and agrochemical development, the strategic selection of foundational scaffolds is paramount. Methyl 4,6-dichloronicotinate, a di-chlorinated pyridine derivative, has emerged as a pivotal intermediate, offering a robust platform for the construction of complex, biologically active molecules.[1] Its value lies in the differential reactivity of its two chlorine atoms, enabling selective and sequential functionalization through a variety of modern synthetic methodologies. This guide provides an in-depth technical overview of this compound, from its core physicochemical properties to its application in the synthesis of targeted therapeutics, grounded in field-proven insights and detailed experimental protocols.

Core Chemical and Physical Characteristics

This compound is a stable, crystalline solid at room temperature.[1] The electron-deficient nature of the pyridine ring, amplified by the strongly electron-withdrawing effects of the two chlorine atoms and the methyl ester group, is the cornerstone of its synthetic utility. This electronic profile renders the C4 and C6 positions highly susceptible to nucleophilic attack.[2]

| Property | Value | Reference(s) |

| CAS Number | 65973-52-6 | [1][3] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][4] |

| Molecular Weight | 206.03 g/mol | [4][] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | 43 - 47 °C | [1][6] |

| Boiling Point | 260 °C at 760 mmHg | [4] |

| Synonyms | 4,6-Dichloronicotinic acid methyl ester, Methyl 4,6-dichloro-3-pyridinecarboxylate | [1][4] |

Synthesis of the Scaffold: A Validated Protocol

The preparation of this compound is reliably achieved through the chlorination of its dihydroxy precursor. The causality behind this common transformation lies in the conversion of the hydroxyl groups into excellent leaving groups by a strong chlorinating agent like phosphoryl chloride (POCl₃).

Experimental Protocol: Synthesis from Methyl 4,6-dihydroxynicotinate

This protocol is a robust, self-validating system for producing high-purity this compound.[3]

Materials:

-

Methyl 4,6-dihydroxynicotinate

-

Phosphoryl chloride (POCl₃)

-

N,N-diethylaniline

-

Ethyl acetate

-

Ice

-

Anhydrous sodium sulfate

-

Standard glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Methyl 4,6-dihydroxynicotinate (1.0 eq) in phosphoryl chloride (approx. 4.5 mL per gram of starting material).

-

Base Addition: To this suspension, carefully add N,N-diethylaniline (1.2 eq). The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Chlorination: Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours. The high temperature is necessary to overcome the activation energy for the substitution of both hydroxyl groups.

-

Workup - Quenching: After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess POCl₃. Caution: This step should be performed in a well-ventilated fume hood. Slowly and carefully pour the concentrated residue into a beaker of crushed ice. This exothermic quench hydrolyzes any remaining POCl₃.

-

Extraction: Extract the aqueous mixture with ethyl acetate (2x). The product will partition into the organic layer.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

-

Purification: Purify the crude solid by flash chromatography on silica gel to afford this compound as a white to off-white crystalline solid.[3]

Key Chemical Transformations & Reactivity

The synthetic power of this compound stems from its susceptibility to two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone transformation for this scaffold.[2] The C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C6 position.[7] This regioselectivity allows for the controlled, stepwise introduction of functionalities.

Causality of Regioselectivity: The preference for C4 attack is attributed to the ability of the adjacent pyridine nitrogen to better stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic addition step.[8]

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol details the regioselective mono-amination at the C4 position, a common first step in many synthetic sequences. The procedure is adapted from protocols for the analogous ethyl ester.[8]

Materials:

-

This compound

-

Methylamine (solution in Ethanol or THF)

-

Ethanol

-

Ethyl acetate

-

Deionized water

-

Brine

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Nucleophile Addition: At room temperature, add the methylamine solution (1.5 eq) dropwise.

-

Reaction: Heat the mixture to 50 °C and stir for 8 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with deionized water (2x) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product, Methyl 6-chloro-4-(methylamino)nicotinate.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, and it demonstrates excellent regioselectivity with this compound, again favoring the C4 position.[7][9]

Mechanism Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the more electrophilic C4-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[10]

Experimental Protocol: Suzuki-Miyaura Coupling

This general protocol, adapted from procedures for the ethyl ester, can be optimized for various arylboronic acids.[7][11]

Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water, degassed)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Inert Setup: To a dry flask, add this compound, the arylboronic acid, and the base.

-

Catalyst Addition: Evacuate and backfill the flask with an inert gas (3x). Under a positive pressure of inert gas, add the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine all organic layers.

-

Isolation: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Application in Drug Discovery: Targeting Pim-1 Kinase

This compound and its analogs are crucial precursors in the synthesis of kinase inhibitors for cancer therapy.[2][12] One key target is Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[1][13] Pim-1 expression is regulated upstream by the JAK/STAT signaling pathway, which is often activated by cytokines like Interleukin-6 (IL-6).[3]

The JAK/STAT/Pim-1 Signaling Axis

The inhibition of Pim-1 is a validated strategy for anticancer drug development. The pathway illustrates how extracellular signals are transduced to regulate gene expression promoting cell survival, a process that can be halted by potent inhibitors synthesized from scaffolds like this compound.

Analytical Characterization

Thorough characterization is essential for validating the synthesis and purity of this compound. The following table summarizes the expected spectral data based on published values for the compound and closely related analogs.

| Technique | Expected Data | Reference(s) |

| ¹H NMR | (400 MHz, DMSO-d₆) δ 8.84 (s, 1H, H-2), 7.98 (s, 1H, H-5), 3.90 (s, 3H, -OCH₃). | [3] |

| ¹³C NMR | Expected shifts (ppm): ~164 (C=O), ~155 (C-6), ~152 (C-2), ~145 (C-4), ~125 (C-3), ~122 (C-5), ~53 (-OCH₃). Values are estimates based on nicotinic acid derivatives. | [14][15][16] |

| FTIR | Key absorbances (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~1730 (C=O ester stretch), ~1580, 1550 (C=C/C=N ring stretch), ~1250 (C-O stretch), ~850-750 (C-Cl stretch). Values are typical for this class of compound. | [17][18] |

| Mass Spec. | (ESI) [M+H]⁺ = 206.1. The isotopic pattern will clearly show the presence of two chlorine atoms. | [3] |

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[8][19]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.[12]

-

Storage: Store in a tightly closed container in a cool, dry place. Recommended storage is at 2 - 8 °C.[1]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor.[8][13]

Conclusion

This compound is a high-value, versatile building block whose full potential is still being realized. Its well-defined reactivity, particularly the regioselectivity in SNAr and cross-coupling reactions, provides a reliable and controllable platform for synthetic chemists. The protocols and data presented herein offer a validated foundation for researchers, scientists, and drug development professionals to leverage this powerful intermediate in the creation of novel, high-impact molecules for the pharmaceutical and agrochemical industries.

References

-

Chemsrc. GHS 11 (Rev.11) SDS Word 下载CAS: 65973-52-6 Name: this compound. [Link]

-

Jinan Tantu Chemicals Co., Ltd. This compound CAS 65973-52-6. [Link]

-

Wang, Z., et al. (2020). Pim-1 kinase as cancer drug target: An update. Frontiers in Pharmacology. [Link]

-

Li, Y., et al. (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. FTIR spectrum of a methyl red and b product produced after degradation.... [Link]

-

Tahir, A., et al. (2017). ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations. PMC. [Link]

Sources

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 4. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PIM1 - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. compoundchem.com [compoundchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methyl 4,6-dichloronicotinate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to methyl 4,6-dichloronicotinate, a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed exploration of two primary synthetic routes. Each pathway is elaborated with step-by-step experimental protocols, mechanistic insights, and critical analysis of the experimental choices, ensuring a blend of theoretical knowledge and practical applicability. The guide is structured to serve as a self-validating system, incorporating analytical data for key compounds and rigorous safety protocols for the handling of all reagents.

Introduction

This compound is a halogenated pyridine derivative whose structural features make it a versatile building block in organic synthesis. The presence of two chlorine atoms on the pyridine ring provides reactive sites for nucleophilic substitution, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.[1] Its utility is particularly pronounced in the synthesis of compounds with potential anti-inflammatory and antimicrobial properties.[1] This guide will delineate two robust and field-proven synthetic strategies for its preparation: the direct chlorination of a dihydroxy precursor and the esterification of 4,6-dichloronicotinic acid.

Pathway 1: Chlorination of Methyl 4,6-dihydroxynicotinate

This pathway represents a direct and efficient approach to this compound, commencing with the readily accessible methyl 4,6-dihydroxynicotinate. The core of this strategy lies in the simultaneous chlorination of the two hydroxyl groups on the pyridine ring.

Causality of Experimental Choices

The selection of phosphorus oxychloride (POCl₃) as the chlorinating agent is a cornerstone of this pathway. POCl₃ is a powerful reagent for the conversion of heteroaromatic hydroxyl groups to chlorides.[2] Its efficacy stems from its ability to act as both a dehydrating and chlorinating agent. The addition of a high-boiling tertiary amine, such as N,N-diethylaniline, is crucial. It serves as a base to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing potential side reactions and driving the equilibrium towards the formation of the desired product. The choice of a high reaction temperature (120 °C) is necessary to overcome the activation energy for the substitution of the hydroxyl groups.[3]

Overall Synthesis Pathway

Caption: Overall scheme for Pathway 1.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 4,6-dihydroxynicotinate (900 g, 5.3 mol)

-

Phosphorus oxychloride (POCl₃) (4000 mL)

-

N,N-diethylaniline (1035 mL, 6.4 mol)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

To a solution of methyl 4,6-dihydroxynicotinate in phosphorus oxychloride, add N,N-diethylaniline.[3]

-

Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.[3]

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.[3]

-

Slowly and cautiously pour the concentrated residue into a large volume of ice in batches.

-

Extract the resulting mixture twice with ethyl acetate.[3]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[3]

-

Concentrate the dried organic phase under vacuum to yield the crude product.[3]

-

Purify the crude product by flash chromatography on silica gel (eluent: 0% to 5% ethyl acetate in petroleum ether) to afford this compound.[3]

Quantitative Data:

| Parameter | Value |

| Starting Material | Methyl 4,6-dihydroxynicotinate |

| Molar Mass of Starting Material | 169.13 g/mol |

| Amount of Starting Material | 900 g (5.3 mol) |

| Chlorinating Agent | Phosphorus oxychloride |

| Base | N,N-diethylaniline |

| Reaction Temperature | 120 °C |

| Reaction Time | 2 hours |

| Product | This compound |

| Molar Mass of Product | 206.03 g/mol |

| Yield | 400 g (42%) |

Experimental Workflow

Caption: Step-by-step workflow for Pathway 1.

Mechanistic Insights

The chlorination of hydroxypyridines with phosphorus oxychloride is a well-established transformation. The reaction is believed to proceed through the initial formation of a phosphate ester intermediate by the nucleophilic attack of the hydroxyl groups onto the phosphorus atom of POCl₃. This is followed by the displacement of the phosphate group by a chloride ion. The presence of a base facilitates the initial deprotonation of the hydroxyl groups, enhancing their nucleophilicity.

Analytical Data for Validation

-

¹H NMR (400 MHz, DMSO-d6): δ 8.84 (s, 1H), 7.98 (s, 1H), 3.90 (s, 3H).[3]

-

LCMS (ESI) : [M+H]⁺ = 206.1.[3]

Pathway 2: Esterification of 4,6-Dichloronicotinic Acid

This alternative pathway involves the initial synthesis of 4,6-dichloronicotinic acid, followed by its esterification to the desired methyl ester. This route offers flexibility, as the intermediate carboxylic acid is itself a valuable synthon.

Causality of Experimental Choices

The conversion of a carboxylic acid to its methyl ester can be achieved through various methods. One common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.[4] The excess methanol serves to shift the reaction equilibrium towards the product side. An alternative, often milder approach, involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with methanol. Thionyl chloride (SOCl₂) is a common reagent for this purpose, as it cleanly converts carboxylic acids to acid chlorides, with the byproducts (SO₂ and HCl) being gaseous.

Overall Synthesis Pathway

Caption: Overall scheme for Pathway 2.

Experimental Protocol: Esterification of 4,6-Dichloronicotinic Acid

Method A: Fischer Esterification

Materials:

-

4,6-Dichloronicotinic acid

-

Methanol (large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4,6-dichloronicotinic acid in a large excess of methanol in a round-bottomed flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for an appropriate time (monitor by TLC).

-

After cooling, transfer the solution to a separatory funnel containing water.

-

Extract the product into dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by distillation or recrystallization as necessary.

Method B: Via Acid Chloride

Materials:

-

4,6-Dichloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Methanol

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Suspend 4,6-dichloronicotinic acid in an anhydrous solvent.

-

Add thionyl chloride and reflux the mixture until the acid is consumed (monitor by the cessation of gas evolution).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acid chloride in an anhydrous solvent and cool in an ice bath.

-

Slowly add methanol to the solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with water and a mild base (e.g., sodium bicarbonate solution), then dry and concentrate the organic phase.

-

Purify the product as needed.

Mechanistic Insights

The Fischer esterification proceeds via an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

In the acid chloride route, thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride. The subsequent reaction with methanol is a rapid nucleophilic acyl substitution, where the methanol oxygen attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion and formation of the ester.

Safety and Handling

Phosphorus Oxychloride (POCl₃):

-

Hazards: Highly corrosive and toxic. Reacts violently with water, releasing toxic and corrosive fumes. Causes severe skin burns and eye damage. Fatal if inhaled.[3][5][6][7]

-

Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5] Ensure all glassware is dry. Quenching of the reaction should be done with extreme caution by slowly adding the reaction mixture to ice.[8]

Thionyl Chloride (SOCl₂):

-

Hazards: Corrosive and toxic. Reacts violently with water to produce sulfur dioxide and hydrogen chloride. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[2][4][9][10][11]

-

Precautions: Use in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[9] Avoid contact with water and moisture.

This compound:

-

Hazards: Causes skin and serious eye irritation.[12]

-

Precautions: Avoid contact with skin and eyes. Wear protective gloves and eye protection. Wash hands thoroughly after handling.[12]

Conclusion

This guide has detailed two primary and effective synthetic pathways for the preparation of this compound. Pathway 1, the direct chlorination of methyl 4,6-dihydroxynicotinate, offers a more convergent approach. Pathway 2, the esterification of 4,6-dichloronicotinic acid, provides a more flexible route, yielding a useful carboxylic acid intermediate. The choice of pathway will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program. Adherence to the detailed protocols and stringent safety precautions outlined in this document is paramount for the successful and safe synthesis of this important chemical intermediate.

References

- Lab5 procedure esterification. (n.d.). Retrieved January 12, 2026, from a website providing organic chemistry lab procedures.

- Phosphorus(V) oxychloride - SAFETY DATA SHEET. (2025, September 17).

-

Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. Retrieved January 12, 2026, from [Link]

-

Material Safety Data Sheet - Phosphorus Oxychloride. (n.d.). Cole-Parmer. Retrieved January 12, 2026, from [Link]

-

Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. Retrieved January 12, 2026, from [Link]

- PHOSPHOROUS OXYCHLORIDE CAS NO 10025-87-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

-

THIONYL CHLORIDE FOR SYNTHESIS - Loba Chemie. (2023, December 26). Retrieved January 12, 2026, from [Link]

- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). National Institutes of Health.

-

Yamaguchi Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

- 40296-46-6|Ethyl 4,6-dichloronicotinate|BLD Pharm. (n.d.).

-

Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 65973-52-6 [chemicalbook.com]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CAS 65973-52-6 | this compound - Synblock [synblock.com]

- 7. This compound, CasNo.65973-52-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 8. Ester synthesis by esterification [organic-chemistry.org]

- 9. METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR spectrum [chemicalbook.com]

- 10. This compound | 65973-52-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]

- 12. 65973-52-6|this compound|BLD Pharm [bldpharm.com]

physical properties of Methyl 4,6-dichloronicotinate

An In-depth Technical Guide to the Physical Properties of Methyl 4,6-dichloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern on the pyridine ring makes it a valuable building block in the pharmaceutical and agrochemical industries.[1] This compound is instrumental in the development of novel therapeutic agents, including anti-inflammatory and antimicrobial drugs, as well as in the formulation of effective crop protection agents.[1] An in-depth understanding of its physical properties is paramount for its effective use in synthesis, formulation, quality control, and regulatory compliance.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental data and established scientific principles. It is designed to be a practical resource for scientists and researchers, offering not just data, but also insights into the causality behind experimental choices and methodologies.

Chemical and Physical Properties

A thorough characterization of a compound's physical properties is the foundation of its application in research and development. These properties dictate its behavior in different environments and are critical for designing synthetic routes, developing formulations, and ensuring consistent quality.

Chemical Structure and Identifiers

The structural foundation of this compound is a pyridine ring, substituted with two chlorine atoms at positions 4 and 6, and a methyl ester group at position 3. This arrangement of functional groups is key to its reactivity and utility as a chemical intermediate.

Caption: Chemical Structure of this compound.

Key Identifiers:

-

CAS Number: 65973-52-6[1]

-

Synonyms: 4,6-Dichloronicotinic acid methyl ester, Methyl 4,6-dichloro-3-pyridinecarboxylate, 4,6-Dichloro-3-pyridinecarboxylic acid methyl ester[1][2]

Molecular Formula and Weight

The molecular formula and weight are fundamental constants for any chemical compound, essential for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.

Physicochemical Data Summary

The following table summarizes the key .

| Property | Value | Source(s) |

| Appearance | White to almost white powder or crystals | [1] |

| Melting Point | 43.0 to 47.0 °C | [1] |

| Boiling Point | 260 °C (at 760 mmHg) | [3] |

| Purity (Typical) | >95.0% (GC) |

Solubility Profile

While specific quantitative solubility data is not extensively published, empirical evidence from synthetic procedures provides valuable insights. The compound is readily extracted from aqueous media into ethyl acetate, indicating good solubility in this common organic solvent.[5] Its utility in drug formulation, where it can enhance the solubility of the final compound, suggests it possesses favorable solubility characteristics in relevant solvent systems.[1] As a general principle for similar chlorinated aromatic compounds, it is expected to be soluble in chlorinated solvents like dichloromethane and chloroform, and other polar aprotic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a detailed fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The reported ¹H NMR data for this compound is consistent with its structure.[5]

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.84 (s, 1H), 7.98 (s, 1H), 3.90 (s, 3H)[5]

Interpretation:

-

δ 8.84 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyridine ring. Its downfield chemical shift is characteristic of a proton on an electron-deficient aromatic ring.

-

δ 7.98 (s, 1H): This singlet is assigned to the proton at the C5 position of the pyridine ring.

-

δ 3.90 (s, 3H): This singlet, integrating to three protons, is characteristic of the methyl group of the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula.

-

LCMS (ESI): [M + H]⁺ = 206.1[5]

Interpretation: The observed mass-to-charge ratio of 206.1 for the protonated molecule ([M+H]⁺) corresponds to the expected molecular weight of this compound (206.02 g/mol ), confirming the compound's identity.[1][5]

Infrared (IR) Spectroscopy

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): A strong band is expected in the 1250-1300 cm⁻¹ region.

-

C=N and C=C Stretch (Pyridine Ring): Multiple bands are expected in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: Absorption bands for the C-Cl bonds are expected in the fingerprint region, typically below 800 cm⁻¹.

-

C-H Stretch (Aromatic and Methyl): Bands are expected around 3000-3100 cm⁻¹ for the aromatic C-H and 2850-3000 cm⁻¹ for the methyl C-H bonds.

Experimental Methodologies

The trustworthiness of physical property data relies on robust and validated experimental protocols. This section outlines standard procedures for the characterization of a compound like this compound.

Caption: General workflow for physicochemical characterization.

Protocol 1: Determination of Melting Point

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample, while a broad and depressed melting range indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15 °C below the expected melting point (approx. 43-47 °C), and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

-

Validation: The measurement is repeated two more times, and the average value is reported.

Protocol 2: Acquisition and Interpretation of ¹H NMR Spectrum

Causality: This protocol provides unambiguous confirmation of the chemical structure by mapping the proton environment within the molecule. The chemical shift, integration, and multiplicity of each signal must align with the proposed structure.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

-

Data Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse ¹H NMR experiment is performed.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected.

-

Analysis: The chemical shifts (δ) are referenced to the residual solvent peak. The integration of each peak is calculated to determine the relative number of protons. The multiplicity (singlet, doublet, etc.) is noted.

-

Interpretation: The processed spectrum is compared against the expected signals for this compound, as detailed in the spectroscopy section above.

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the integrity and purity of chemical reagents.

-

Storage Conditions: It is recommended to store this compound in a dry, sealed container under refrigeration at temperatures between 0 and 10°C.[7]

-

Stability: The compound is noted to be heat-sensitive, and exposure to high temperatures should be avoided to prevent degradation.

Conclusion

This compound is a crystalline solid with a well-defined set of physical and spectroscopic properties. Its melting point, molecular weight, and spectral fingerprints (NMR, MS) serve as reliable indicators of its identity and purity. A comprehensive understanding of these characteristics, from its appearance and solubility to its spectroscopic profile, is essential for its successful application in the synthesis of advanced pharmaceutical and agrochemical products. The protocols and data presented in this guide provide a robust framework for researchers and developers working with this important chemical intermediate.

References

-

Pharmaffiliates. CAS No : 65973-52-6 | Product Name : Methyl 4,6-dichloropyridine-3-carboxylate (BSC). Available at: [Link]

-

India Fine Chemicals. This compound. Available at: [Link]

-

TCI-SEJINCI. This compound | 65973-52-6 | >95.0%(GC) | M2641. Available at: [Link]

-

PubChemLite. Methyl4,6-dichloronicotinate (C7H5Cl2NO2). Available at: [Link]

-

IOSR Journal. Simulation of IR Spectra of Some Organic Compounds-A Review. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound-India Fine Chemicals [indiafinechemicals.com]

- 3. CAS 65973-52-6 | this compound - Synblock [synblock.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 65973-52-6 [chemicalbook.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. This compound | 65973-52-6 | >95.0%(GC) | M2641 | TCI-SEJINCI [sejinci.co.kr]

Methyl 4,6-dichloronicotinate melting and boiling point

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 4,6-Dichloronicotinate

Abstract

This compound (CAS No. 65973-52-6) is a pivotal halogenated pyridine derivative, serving as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Its molecular architecture, featuring reactive chloro-substituents, provides a scaffold for constructing complex, biologically active molecules.[2] This guide provides a comprehensive examination of two fundamental physicochemical properties of this compound: its melting and boiling points. Accurate determination of these constants is non-negotiable in a research and development setting, as they serve as primary indicators of purity, aid in substance identification, and critically inform process chemistry and formulation development.[3][4] We will explore the theoretical underpinnings of these properties, present established experimental protocols for their precise measurement, and discuss the profound implications of this data within the drug development lifecycle.

Chemical Profile and Significance

This compound is a solid, crystalline compound at room temperature, appearing as a white to off-white powder.[5][6] Its utility in medicinal chemistry and agrochemistry stems from the strategic placement of its functional groups, which allows for selective chemical modifications.[1][2] Researchers leverage this compound in the synthesis of anti-inflammatory, antimicrobial, and crop protection agents.[1][2]

| Identifier | Value | Source |

| Chemical Name | This compound | [7] |

| Synonyms | 4,6-Dichloronicotinic Acid Methyl Ester, Methyl 4,6-dichloro-3-pyridinecarboxylate | [5][7] |

| CAS Number | 65973-52-6 | [5][7][8] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [7] |

| Molecular Weight | 206.02 g/mol | [6][9] |

| Appearance | White to Almost white powder to crystal | [5][6] |

The Imperative of Physical Constants in Drug Development

In the rigorous landscape of pharmaceutical development, fundamental physical properties are not mere data points; they are foundational pillars of a compound's identity and potential. Physicochemical characteristics profoundly influence a molecule's absorption, distribution, metabolism, elimination, and toxicity (ADMET) profile.[10]

-

Criterion for Purity: A pure crystalline solid typically exhibits a sharp, well-defined melting point, usually within a narrow range of 0.5-1.0°C.[4][11] The presence of even minor impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[12] Therefore, melting point determination is a rapid, reliable, and universally accepted method for assessing the purity of a synthesized batch.

-

Compound Identification: While not solely sufficient for identification, the melting and boiling points are crucial data points that, in conjunction with spectroscopic data (NMR, IR, MS), confirm the identity of a substance.[4]

-

Informing Downstream Processes: Knowledge of a compound's melting point is vital for processes like drying, milling, and formulation. The boiling point is critical for purification techniques such as distillation and for ensuring thermal stability during reactions or storage.[13] An increase in temperature can accelerate the chemical degradation of pharmaceutical products.[13]

Quantitative Physicochemical Data

The melting and boiling points for this compound have been established by various chemical suppliers and databases. It is crucial for researchers to verify these properties on their own synthesized or procured batches as a quality control measure.

| Physical Constant | Reported Value | Source |

| Melting Point | 43.0 to 47.0 °C | [5][6] |

| Melting Point | 46 °C (Reference) | [5] |

| Boiling Point | 260°C at 760 mmHg | [7] |

Experimental Protocol: Melting Point Determination

The determination of a melting point range provides a dual insight: the temperature at which the solid-to-liquid phase transition begins and the temperature at which it completes.[12] A narrow range signifies high purity.

Principle of the Method

This procedure relies on heating a small, powdered sample within a capillary tube at a controlled rate in a calibrated apparatus. The temperatures are observed when the first drop of liquid appears (onset of melting) and when the last solid crystal disappears (completion of melting). The slow, controlled heating rate near the expected melting point is the most critical parameter for an accurate measurement, as it ensures thermal equilibrium between the sample, the heating block, and the thermometer.[14]

Step-by-Step Protocol

-

Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. Crush the solid into a fine powder using a spatula. This ensures uniform packing and heat transfer within the capillary tube.

-

Capillary Loading: Push the open end of a capillary tube into the powder.[14] Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. Repeat until a sample column of 1-2 mm is achieved.[4][12] An excessive sample size will lead to uneven heating and an artificially broad melting range.[4]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp).

-

Rapid Preliminary Run (Optional but Recommended): Set a rapid heating rate to quickly determine an approximate melting point. This saves time during the accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Insert a new capillary with the sample.

-

Heating and Observation: Begin heating at a rate of approximately 10-20°C per minute. Once the temperature is within 15°C of the expected melting point, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Carefully observe the sample through the magnifying lens.

-

Reporting: Report the result as a melting point range (T1 - T2). For this compound, a pure sample should melt within the range of 43-47°C.[5][6]

-

Repeat: For validation, conduct at least two separate measurements.

Workflow Visualization

Caption: Workflow for the experimental determination of melting point.

Experimental Protocol: Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[4] Since boiling point is pressure-dependent, it is essential to note the atmospheric pressure at which the measurement is taken, though for many laboratory purposes, this is assumed to be standard pressure unless a vacuum is applied.[4][11]

Principle of the Method (Micro-Boiling Point)

For research-scale quantities where distillation is impractical, a micro or semi-micro method is employed. A small amount of the substance is heated in a tube along with an inverted capillary. As the temperature rises, air trapped in the capillary expands and escapes. When the boiling point is reached, a rapid and continuous stream of bubbles emerges from the capillary. The heat source is then removed. As the liquid cools, the vapor pressure drops, and the liquid is drawn back into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point.

Step-by-Step Protocol

-

Sample Preparation: As this compound is a solid at room temperature (MP ~46°C), it must first be melted. Place a small quantity (a few milligrams) into a small-diameter test tube (ignition tube).

-

Apparatus Assembly:

-

Heating:

-

Observation:

-

As the temperature approaches the expected boiling point (260°C), watch the inverted capillary.

-

Observe for a fine, but continuous and rapid, stream of bubbles emerging from the open end of the capillary tube. This indicates the sample is boiling.

-

-

Data Recording:

-

Once a steady stream of bubbles is observed, turn off the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop. The exact moment the liquid begins to be drawn up into the capillary tube is the boiling point. Record this temperature.

-

-

Validation: Allow the apparatus to cool significantly and repeat the heating/cooling cycle to obtain a second reading for confirmation.

Workflow Visualization

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. brainkart.com [brainkart.com]

- 4. alnoor.edu.iq [alnoor.edu.iq]

- 5. This compound | 65973-52-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 65973-52-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. CAS 65973-52-6 | this compound - Synblock [synblock.com]

- 8. This compound | 65973-52-6 [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. researchgate.net [researchgate.net]

- 11. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product: Temperature, Solvent, Ionic Strength, Dielectric Constant, Specific & General acid base catalysis | Pharmaguideline [pharmaguideline.com]

- 14. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to the Solubility of Methyl 4,6-dichloronicotinate in Organic Solvents

Introduction: The Strategic Importance of Methyl 4,6-dichloronicotinate in Synthesis

This compound, a halogenated pyridine derivative, stands as a pivotal intermediate in the landscape of pharmaceutical and agrochemical research and development. Its unique molecular architecture, characterized by the dichloro-substitution on the pyridine ring, imparts distinct reactivity and electronic properties that are leveraged in the synthesis of a diverse array of biologically active molecules.[1] Notably, it serves as a critical building block in the creation of novel anti-inflammatory and antimicrobial agents, as well as in the development of targeted crop protection solutions.[1] An understanding of its solubility in various organic solvents is paramount for chemists and process engineers, as it directly influences reaction kinetics, purification strategies, and the formulation of final products. This guide provides a comprehensive technical overview of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination.

Physicochemical Characteristics of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation for predicting and explaining its solubility behavior. This compound is a solid at room temperature, appearing as a white to off-white crystalline powder.[1] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 65973-52-6 | [2][3][4] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [3][4] |

| Molecular Weight | 206.03 g/mol | [3][4] |

| Melting Point | 41-47 °C | [1][3] |

| Appearance | White to almost white powder to crystal | [1] |

The presence of the polar ester group and the nitrogen atom in the pyridine ring, combined with the nonpolar dichlorinated aromatic ring, results in a molecule with a moderate and nuanced polarity. This structure suggests that its solubility will be highly dependent on the nature of the solvent.

Theoretical Framework of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility.[5] The dissolution of a crystalline solute, such as this compound, in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The polarity of both the solute and the solvent is a critical determinant. Polar solvents, characterized by a high dielectric constant and the ability to form hydrogen bonds, are generally effective at dissolving polar solutes. Nonpolar solvents, with low dielectric constants, are better suited for dissolving nonpolar solutes. Given the mixed polarity of this compound, it is expected to exhibit a range of solubilities across different organic solvents.

Qualitative Solubility Profile

| Solvent | Solvent Class | Reported Solubility/Miscibility | Rationale | Source(s) |

| Ethyl Acetate | Polar aprotic | Soluble | Used as an extraction solvent during synthesis, indicating good solubility. | [2][6] |

| Methanol | Polar protic | Soluble | The structurally similar ethyl 4,6-dichloronicotinate is reported to be soluble in methanol. | [6][7] |

| Dichloromethane | Chlorinated | Likely Soluble | Its polarity is suitable for dissolving moderately polar compounds. | [8] |

| Acetone | Polar aprotic | Likely Soluble | A versatile solvent for a wide range of organic compounds. | [9] |

| Toluene | Aromatic | Sparingly Soluble to Insoluble | The nonpolar nature of toluene is less favorable for dissolving the more polar features of the molecule. | [9] |

| Hexane | Aliphatic | Likely Insoluble | The highly nonpolar nature of hexane is unlikely to effectively solvate the polar groups of the molecule. |

It is noteworthy that one source highlights the ability of this compound to enhance the solubility of other compounds in drug formulations, suggesting it may possess favorable solvation properties.[1]

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of quantitative data, an experimental approach is often necessary to determine the precise solubility of this compound in a specific solvent system. The isothermal shake-flask method is the gold standard for determining equilibrium solubility. This protocol provides a reliable and reproducible methodology.

Principle

An excess of the solid solute is equilibrated with a known amount of solvent at a constant temperature. After reaching equilibrium, the concentration of the solute in the saturated supernatant is determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or weight of the organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by preliminary experiments (i.e., measuring concentration at different time points until it plateaus).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: If necessary, accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the prepared standard and sample solutions using a validated HPLC or GC method.

-

Calculation: From the calibration curve, determine the concentration of this compound in the saturated solution. Express the solubility in appropriate units, such as g/L, mg/mL, or molarity.

Visualizing the Process and the Molecule

To further aid in the understanding of the concepts discussed, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[10] However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As discussed, a solvent with a polarity that is complementary to that of this compound will generally be a better solvent.

-

Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a well-characterized, high-purity sample for accurate determinations.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. While there is no specific information on the polymorphism of this compound in the reviewed literature, it is a factor to consider in rigorous studies.

Conclusion

This compound is a valuable intermediate whose utility in synthesis is closely tied to its solubility characteristics. While a comprehensive quantitative solubility database is not yet established, an understanding of its physicochemical properties and the theoretical principles of dissolution allows for rational solvent selection. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in their specific solvent systems, enabling the optimization of reaction conditions, purification processes, and formulation development. As the applications of this compound continue to expand, a more detailed and publicly available dataset on its solubility would be a valuable resource for the scientific community.

References

-

Physics-Based Solubility Prediction for Organic Molecules - PMC. (n.d.). In PubMed Central. Retrieved from [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020, November 13). In NIH. Retrieved from [Link]

-

Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. (2005, June 7). In kth.diva. Retrieved from [Link]

-

Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. (2002, August 5). In ResearchGate. Retrieved from [Link]

-